3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyphenylcarbonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the fluorophenyl and hydroxyphenylcarbonyl groups. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.
Attachment of the Hydroxyphenylcarbonyl Group: This can be done through an amide coupling reaction, where the hydroxyphenylcarbonyl group is introduced using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic acid: Lacks the fluorophenyl and hydroxyphenylcarbonyl groups.
4-fluorophenylacetic acid: Contains the fluorophenyl group but lacks the pyrrole and hydroxyphenylcarbonyl groups.
4-hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the pyrrole and fluorophenyl groups.
Uniqueness
The uniqueness of 3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1-[(4-hydroxybenzoyl)amino]pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c21-15-5-1-13(2-6-15)18-11-7-16(8-12-19(25)26)23(18)22-20(27)14-3-9-17(24)10-4-14/h1-7,9-11,24H,8,12H2,(H,22,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDRZUSXKWBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2NC(=O)C3=CC=C(C=C3)O)CCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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